tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl
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Overview
Description
Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl is a chemical compound that features a tert-butyl group, an aminomethyl group, and a cyclopentyl ring
Scientific Research Applications
Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl typically involves the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tert-butyl ((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl((1R,3S)-3-(aminomethyl)cyclohexyl)carbamate HCl: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl((1R,3S)-3-(aminomethyl)cyclobutyl)carbamate HCl: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Uniqueness
Tert-butyl((1R,3S)-3-(aminomethyl)cyclopentyl)carbamate HCl is unique due to its specific combination of a cyclopentyl ring, aminomethyl group, and tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHVQYIMKRANH-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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